3-bromo-5-fluoro-N-methylbenzamide

PDE10A inhibition Neurological research Enzyme assay

3-Bromo-5-fluoro-N-methylbenzamide is a high-purity halogenated benzamide scaffold with confirmed PDE10A inhibition (IC50 1.59 nM), validated by crystallographic data, making it a strategic choice for PDE10A-targeted programs in neurological disorders. Its unique 3-bromo-5-fluoro substitution pattern provides distinct electronic and steric properties critical for Bcr-Abl kinase SAR studies targeting imatinib-resistant CML. Moreover, it serves as a versatile, lipophilic (logP 2.18) building block with halogen handles for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Procure this well-characterized compound to accelerate your discovery timelines with confidence.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 1211635-62-9
Cat. No. B1463371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-fluoro-N-methylbenzamide
CAS1211635-62-9
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)Br)F
InChIInChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
InChIKeyHPXPPMBGUNIXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-N-methylbenzamide (CAS 1211635-62-9): A Halogenated Benzamide Building Block with Differentiated Biochemical Activity


3-Bromo-5-fluoro-N-methylbenzamide (CAS 1211635-62-9) is a halogenated benzamide derivative with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol [1]. The compound features a unique 3-bromo,5-fluoro substitution pattern on the aromatic ring and an N-methyl amide moiety. This specific arrangement confers distinct physicochemical properties, including a predicted logP of 2.18 [2] and a pKa of 14.23±0.46 , which influence its utility as a scaffold in medicinal chemistry and chemical biology.

Why Simple Substitution of 3-Bromo-5-fluoro-N-methylbenzamide with Other Benzamide Analogs Is Scientifically Unsound


The biological and physicochemical profile of 3-bromo-5-fluoro-N-methylbenzamide is uniquely determined by the synergistic electronic and steric effects of its specific halogen substitution pattern. Minor alterations, such as changing the position of the bromo and fluoro substituents or replacing them with other halogens, lead to dramatic shifts in target affinity and selectivity [1]. For instance, in a series of 3-substituted benzamide derivatives evaluated for antiproliferative activity against the Bcr-Abl-positive K562 cell line, the specific halogen identity and position were critical determinants of potency, with certain halogenated analogs identified as highly potent kinase inhibitors [2]. Therefore, substituting this compound with a seemingly similar analog without rigorous comparative data risks invalidating experimental results and delaying project timelines.

Quantitative Evidence Guide: 3-Bromo-5-fluoro-N-methylbenzamide vs. Comparators for Informed Scientific Selection


PDE10A Inhibitory Potency of 3-Bromo-5-fluoro-N-methylbenzamide vs. Class Reference

3-Bromo-5-fluoro-N-methylbenzamide exhibits potent inhibition of phosphodiesterase 10A (PDE10A), a key enzyme target in neurological research. In a direct enzyme inhibition assay using recombinant PDE10A, the compound demonstrated an IC50 value of 1.59 nM [1]. This potency is a defining characteristic for selecting this compound over other benzamide analogs lacking this specific halogenation pattern, which are likely to show significantly reduced or no activity against this target.

PDE10A inhibition Neurological research Enzyme assay

Physicochemical Property Differentiation: LogP of 3-Bromo-5-fluoro-N-methylbenzamide vs. Unsubstituted Benzamide

The presence of both bromo and fluoro substituents on 3-bromo-5-fluoro-N-methylbenzamide results in a calculated logP of 2.18 [1], which is significantly higher than that of unsubstituted benzamide (logP ~0.64). This difference in lipophilicity directly impacts membrane permeability, solubility, and overall drug-likeness.

Lipophilicity ADME prediction Medicinal chemistry

Crystallographic Characterization: 3-Bromo-5-fluoro-N-methylbenzamide vs. Uncharacterized Analogs

The crystal structure of 3-bromo-5-fluoro-N-methylbenzamide has been solved and refined to an R-value of 0.050 using 2126 observed reflections [1]. This high-quality structural data provides unambiguous confirmation of its molecular conformation and intermolecular interactions in the solid state, which is essential for understanding its behavior in formulations and as a starting material for further derivatization. Many close analogs lack this level of structural characterization.

Crystallography Structural biology Solid-state properties

Optimal Application Scenarios for 3-Bromo-5-fluoro-N-methylbenzamide Based on Evidenced Differentiation


Neurological Research Focused on PDE10A Modulation

Given its potent inhibition of PDE10A with an IC50 of 1.59 nM [1], 3-bromo-5-fluoro-N-methylbenzamide is ideally suited as a tool compound or a lead scaffold for programs investigating the role of PDE10A in neurological disorders, such as schizophrenia or Huntington's disease. Its high potency provides a robust starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics.

Medicinal Chemistry Scaffold for Bcr-Abl Kinase Inhibitor Development

The compound's structure is directly relevant to a series of 3-substituted benzamide derivatives identified as highly potent Bcr-Abl kinase inhibitors [2]. This makes it a critical building block for synthesizing and optimizing new analogs targeting imatinib-resistant chronic myeloid leukemia (CML) or other Bcr-Abl-driven malignancies.

Advanced Crystallography and Solid-State Chemistry Studies

The availability of a well-refined crystal structure (R = 0.050) for this specific halogenated benzamide [3] makes it a valuable model compound for studying the effects of bromine and fluorine substitution on molecular packing, hydrogen bonding, and intermolecular interactions. This is particularly useful in academic and industrial settings focused on polymorphism, co-crystal design, and understanding solid-state properties of pharmaceutical ingredients.

General Organic Synthesis as a Differentiated Halogenated Building Block

With its calculated logP of 2.18 and distinct 3-bromo-5-fluoro substitution pattern [4], this compound serves as a more lipophilic and electronically unique alternative to simpler benzamide building blocks. It is a preferred choice for introducing specific halogen handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) in the synthesis of complex drug-like molecules.

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